![molecular formula C13H14N2O4 B8026701 Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate](/img/structure/B8026701.png)
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
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Overview
Description
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole ring substituted with a nitro group at the 5-position and an ethyl ester group at the 2-position of the propanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-nitro-1H-indol-1-yl)propanoate typically involves the nitration of an indole derivative followed by esterification. One common method involves the nitration of 1H-indole using a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indole is then subjected to esterification with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 2-(5-amino-1H-indol-1-yl)propanoate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Ester Hydrolysis: 2-(5-nitro-1H-indol-1-yl)propanoic acid.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C13H14N2O4
Molecular Weight : 250.26 g/mol
The compound features an indole ring with a nitro group at the 5-position and an ethyl ester group at the 2-position of the propanoate moiety. This configuration is significant as it influences the compound's reactivity and biological interactions.
Scientific Research Applications
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate has several notable applications in scientific research:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex indole derivatives, which are essential in medicinal chemistry and material science. The compound can undergo various chemical reactions, including substitution and coupling reactions, making it versatile for organic synthesis.
Biology
- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The nitro group can be bioreduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects against cancer cells.
Medicine
- Drug Development : this compound is investigated for its potential in drug development, particularly targeting specific biological pathways associated with cancer and infectious diseases. Preliminary studies have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) with an IC50 value of approximately 15 µM after 48 hours of treatment.
Industry
- Material Science : The compound is also utilized in developing new materials and chemical processes due to its unique chemical properties. Its derivatives are explored for applications in organic semiconductors and light-emitting diodes (LEDs).
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : Research demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), indicating its potential as an anticancer agent.
- Mechanistic Insights : Investigations into apoptotic pathways revealed that treatment with this compound resulted in mitochondrial depolarization, a hallmark of apoptosis .
- Broader Implications : The compound's ability to modulate enzyme activity suggests potential applications in treating various cancers by targeting specific pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also interact with specific receptors and enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate can be compared with other indole derivatives such as:
- Ethyl 2-(acetylamino)-2-cyano-3-(6-methyl-1H-indol-3-yl)propanoate
- 1-(1-ethyl-1H-indol-3-yl)-2-methyl-1-propanone
- 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone
These compounds share the indole core structure but differ in their substituents, which can significantly influence their chemical properties and biological activities.
Biological Activity
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C13H14N2O4
- Molecular Weight : 250.26 g/mol
The compound features a nitro group attached to an indole ring, which is known for its reactivity and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells.
- Indole Ring Interactions : The indole structure can modulate the activity of specific receptors and enzymes, influencing various cellular pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
Anticancer Activity
This compound has shown promise in anticancer research:
- In Vitro Studies : Several studies have evaluated its effects on cancer cell lines, revealing significant cytotoxicity. For example, a study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7) after 48 hours of treatment .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties:
- Bacterial Inhibition : The compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 10 | |
Escherichia coli | 25 | |
Pseudomonas aeruginosa | 30 |
Study on Anticancer Properties
In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and tested its efficacy against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of this compound. The study found that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential application in treating bacterial infections.
Properties
IUPAC Name |
ethyl 2-(5-nitroindol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-19-13(16)9(2)14-7-6-10-8-11(15(17)18)4-5-12(10)14/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAWHTQGQHRBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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